1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone
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Overview
Description
1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of acyl hydrazides with carbon disulfide followed by cyclization can yield 1,3,4-oxadiazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Nitric acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted oxadiazoles.
Scientific Research Applications
1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in drug design and development due to its bioactive properties.
Industry: Utilized in the production of energetic materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or interact with nucleic acids, leading to its therapeutic effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with different electronic properties and applications.
1,2,5-Oxadiazole (Furazan): Known for its use in energetic materials due to its high thermal stability.
1,2,3-Oxadiazole: Less common but still of interest in certain specialized applications
Uniqueness: 1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone is unique due to its specific ring structure and the presence of an amino group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a compound of significant interest .
Properties
IUPAC Name |
1-(5-amino-1,3,4-oxadiazol-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-2(8)3-6-7-4(5)9-3/h1H3,(H2,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOHDVNYCCMMLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN=C(O1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504581 |
Source
|
Record name | 1-(5-Amino-1,3,4-oxadiazol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74949-72-7 |
Source
|
Record name | 1-(5-Amino-1,3,4-oxadiazol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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